3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
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Description
The compound “3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Methodologies : The synthesis of quinazolinone derivatives often involves multi-step reactions that can introduce various functional groups into the quinazolinone core. These methodologies enable the exploration of structure-activity relationships and the optimization of biological properties (Asahina et al., 2008; Patel et al., 2007).
Antimicrobial Activity : A significant area of application for quinazolinone derivatives is in antimicrobial research, where these compounds have been tested against a variety of bacterial and fungal strains. Some derivatives have shown potent antibacterial and antifungal activities, indicating their potential as lead compounds for the development of new antimicrobials (Ram et al., 2016; Babu et al., 2015).
Antitumor Activity : The antitumor properties of quinazolinone derivatives have also been a focus of research. These compounds have been evaluated in vitro against various cancer cell lines, with some showing significant inhibitory activities. This suggests their potential use in cancer therapy (Cao et al., 2005).
Pharmacokinetic Studies : Research has also been conducted on the pharmacokinetics of quinazolinone derivatives, aiming to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for the development of quinazolinone-based therapeutics (Iovino et al., 2004).
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazolin-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-26-21-16-17(9-10-18(21)24(31)29-11-5-4-8-22(26)29)23(30)28-14-12-27(13-15-28)20-7-3-2-6-19(20)25/h2-3,6-7,9-10,16,22H,4-5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGVSHWOUHQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
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